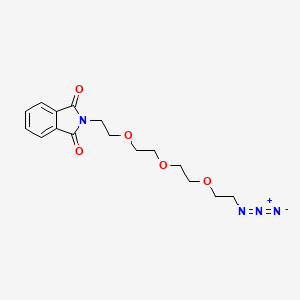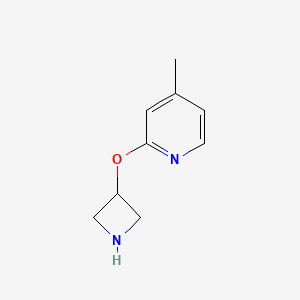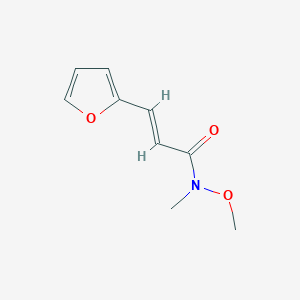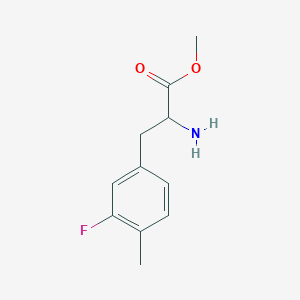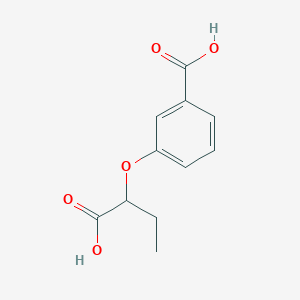
3-(1-Carboxypropoxy)benzoic acid
Overview
Description
“3-(1-Carboxypropoxy)benzoic acid”, also known as CPBA, is a derivative of benzoic acid. It has the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . It is widely used in scientific research and industry.
Molecular Structure Analysis
The molecular structure of “3-(1-Carboxypropoxy)benzoic acid” includes a total of 28 bonds, with 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, 2 hydroxyl groups, and 1 aromatic ether .Chemical Reactions Analysis
While specific chemical reactions involving “3-(1-Carboxypropoxy)benzoic acid” are not available, carboxylic acids in general can undergo a variety of reactions, including salt formation with bases, substitution of the hydroxyl hydrogen, and reactions with hydroxyl radicals .Physical And Chemical Properties Analysis
Carboxylic acids, including “3-(1-Carboxypropoxy)benzoic acid”, generally exhibit strong hydrogen bonding between molecules, leading to high boiling points. They are also soluble in organic solvents such as ethanol, toluene, and diethyl ether .Scientific Research Applications
Coordination Chemistry and Sensing Applications
One study highlights the synthesis of zinc(II) coordination polymers using a derivative of 3-(1-Carboxypropoxy)benzoic acid, showcasing their application in the highly sensitive detection of picric acid through fluorescence quenching. This research demonstrates the compound's utility in constructing luminescent materials with potential applications in sensing and detection technologies (Ze-Bao Zheng et al., 2021).
Luminescent Properties and Material Science
Derivatives of benzoic acid, including those similar to 3-(1-Carboxypropoxy)benzoic acid, have been utilized to form lanthanide-based coordination polymers. These compounds exhibit notable photophysical properties, with specific derivatives showing bright green luminescence efficiencies, highlighting their potential in the development of new luminescent materials for various applications (S. Sivakumar et al., 2011).
Hydrogen Bonding and Co-crystallization
Research into hydrogen-bonded co-crystals, including those of benzoic acid derivatives, offers insights into the structural aspects of co-crystallization processes. These studies contribute to crystal engineering fields, where the manipulation of crystal structures is crucial for the development of new materials with desired properties (A. Chesna et al., 2017).
Reactive Oxygen Species Detection
Innovative fluorescence probes have been developed using benzoic acid derivatives for the reliable detection of reactive oxygen species (ROS), including hydroxyl radical and hypochlorite. These probes offer significant advancements in biological and chemical applications, allowing for the differentiation and specific detection of various ROS types in living cells, thus contributing to our understanding of ROS roles in biological processes (Ken-ichi Setsukinai et al., 2003).
Safety and Hazards
Future Directions
While specific future directions for “3-(1-Carboxypropoxy)benzoic acid” are not available, research on carboxylic acids and their derivatives continues to be an active area of study. For instance, enhancing the carboxylation efficiency of reversible benzoic acid decarboxylases is a current area of research .
properties
IUPAC Name |
3-(1-carboxypropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-9(11(14)15)16-8-5-3-4-7(6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIVNPJBBIDRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Carboxypropoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B3098681.png)
![2-Azaspiro[4.5]decane-1,8-dione](/img/structure/B3098685.png)
![2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B3098689.png)
![4-Benzyl-[1,4]oxazepan-6-one](/img/structure/B3098692.png)
![7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B3098699.png)
![(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098708.png)
![(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098713.png)



